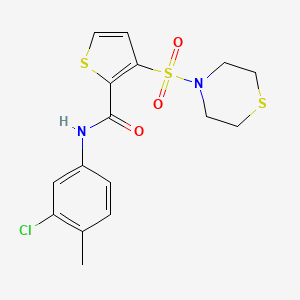
N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide, also known as CTM-3M3TSC, is a compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth and proliferation. In
作用機序
N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide can disrupt these processes, leading to the death of cancer cells and the protection of neurons from damage. Additionally, CK2 has been implicated in the regulation of inflammation, and N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide's anti-inflammatory effects may be due to its inhibition of this kinase.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of signaling pathways involved in inflammation and neuroprotection. In cancer cells, N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been found to inhibit the activity of CK2, leading to the downregulation of various oncogenic proteins and the induction of cell death. In neuronal cells, N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide is its potency and selectivity for CK2. This makes it a valuable tool for studying the role of this kinase in various cellular processes and diseases. However, one limitation of N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its inhibitory effects on CK2 may have off-target effects on other kinases, which could complicate interpretation of results.
将来の方向性
There are several directions for future research on N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is the development of more potent and selective inhibitors of CK2, which could have even greater therapeutic potential. Finally, studies are needed to better understand the biochemical and physiological effects of N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide, including its interactions with other signaling pathways and its potential for use in combination with other drugs.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide involves a series of steps, starting with the reaction of 3-chloro-4-methylphenylamine with 2-bromothiophene-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with thiomorpholine to give the desired product. The yield of this reaction is typically around 50%, and the purity can be improved by recrystallization.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been studied extensively as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. Additionally, N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It also has anti-inflammatory properties, making it a potential treatment for inflammatory bowel disease and other inflammatory conditions.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S3/c1-11-2-3-12(10-13(11)17)18-16(20)15-14(4-7-24-15)25(21,22)19-5-8-23-9-6-19/h2-4,7,10H,5-6,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNMJLMEZXDBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCSCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

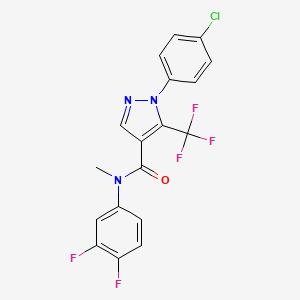
![Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B7566556.png)
![N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)
![2-(morpholin-4-ylmethyl)-5-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7566563.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone](/img/structure/B7566566.png)
![3-(2-Fluorophenyl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7566570.png)
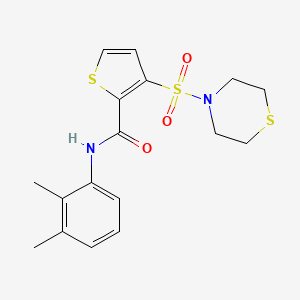
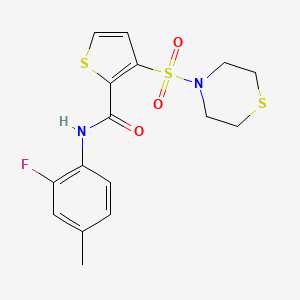
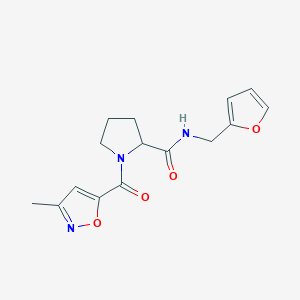
![3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566613.png)
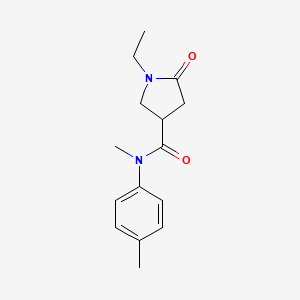
![1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7566626.png)
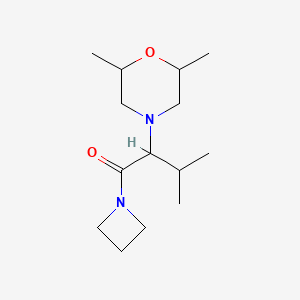
![3-(4-methoxyphenyl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile](/img/structure/B7566651.png)